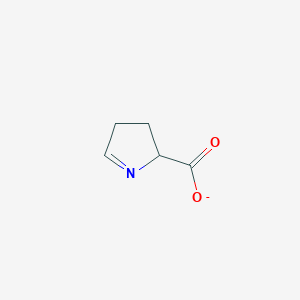

3,4-Dihydro-2H-Pyrrole-2-carboxylate

Description

3,4-Dihydro-2H-pyrrole-2-carboxylate (hereafter referred to as DHPC) is a cyclic enamine-carboxylate with the molecular formula C₅H₆NO₂ and a monoisotopic mass of 112.0404 g/mol . Its (2S)-stereoisomer, 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), serves as a biosynthetic precursor to the antibiotic anthelvencin in Streptomyces strains, where the gene cluster athv28 is critical for its production . DHPC derivatives are integral to secondary metabolite pathways, particularly in pyrrolamide-type antibiotics, and exhibit structural plasticity in enzymatic reactions, as seen in EctC-mediated conversions of L-glutamine to ADPC .

- Melting Point: 140–142°C (decomposition)

- pKa: 2.35 (predicted)

- Density: 1.35 g/cm³

Properties

Molecular Formula |

C5H6NO2- |

|---|---|

Molecular Weight |

112.11 g/mol |

IUPAC Name |

3,4-dihydro-2H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/p-1 |

InChI Key |

DWAKNKKXGALPNW-UHFFFAOYSA-M |

SMILES |

C1CC(N=C1)C(=O)[O-] |

Canonical SMILES |

C1CC(N=C1)C(=O)[O-] |

Synonyms |

1-pyrroline-5-carboxylate delta(1)pyrroline-5-carboxylate delta-1-pyrroline-5-carboxylate delta-1-pyrroline-5-carboxylate, (+-)-isomer delta-1-pyrroline-5-carboxylate, 14C-labeled, (+-)-isomer delta-1-pyrroline-5-carboxylic acid pyrroline-5-carboxylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analog: 5-Alkyl/Aryl/Heteroaryl-Substituted Diethyl DHPC Derivatives

Diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates are synthesized via sodium iodide-catalyzed ring expansion of N-vinyl aziridines . These derivatives feature substituents at position 5 (alkyl, aryl, or heteroaryl), significantly altering their physicochemical properties and applications.

Example :

Key Differences :

Pyrazole Derivatives: 2,3-Dihydro-1H-Pyrazole-4-carbonitriles

2,3-Dihydro-1H-pyrazole-4-carbonitriles share a partially unsaturated heterocyclic core with DHPC but differ in ring size and functional groups. Synthesized using green deep eutectic solvents (e.g., K₂CO₃:glycerol), these compounds exhibit antioxidant (IC₅₀: 25–100 μg/mL for DPPH scavenging) and antimicrobial activities (MIC: 0.5–8 μg/mL against S. aureus and E. coli) .

Contrast with DHPC :

Hydroxylated and Acetylated Pyrrole Derivatives

Comparison :

- Substituent Effects : Hydroxyl/acetyl groups increase solubility and reactivity compared to DHPC’s simpler carboxylate structure.

- Applications : These derivatives are tailored for optical/electronic materials or chelation, contrasting with DHPC’s metabolic role .

Data Tables

Table 1: Molecular and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 3,4-Dihydro-2H-pyrrole-2-carboxylate | C₅H₆NO₂ | 112.11 | None | 140–142 (dec.) |

| Ethyl 5-phenyl-DHPC | C₁₃H₁₅NO₂ | 217.26 | Phenyl, ethyl | Not reported |

| 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | C₉H₁₀NO₃ | 179.18 | Acetyl, methyl | Not reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.